N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine
Overview
Description
N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, a hydroxy group, and a nitro group attached to the triazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the triazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Attachment of the tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced through alkylation reactions using tert-butyl chloride and ethyl bromide, respectively, in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides (e.g., tert-butyl chloride, ethyl bromide), bases (e.g., potassium carbonate).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted triazoles.
Scientific Research Applications
N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the hydroxy and nitro groups can facilitate these interactions, leading to modulation of biological pathways and exertion of its effects.
Comparison with Similar Compounds
N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound without the additional functional groups.
5-Nitro-1,2,4-triazole: Similar to this compound but lacks the tert-butyl and ethyl groups.
3-Hydroxy-1,2,4-triazole: Contains a hydroxy group but lacks the nitro, tert-butyl, and ethyl groups.
The uniqueness of this compound lies in the combination of its functional groups, which imparts specific chemical reactivity and potential biological activity not observed in simpler triazole derivatives.
Properties
IUPAC Name |
N-tert-butyl-2-ethyl-3-hydroxy-5-nitrotriazol-4-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O3/c1-5-11-10-7(13(15)16)6(12(11)14)9-8(2,3)4/h14H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMBWSRXOXOIRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=NC(C)(C)C)N1O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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